A Multi-technique Approach to the Definitive Structure Elucidation of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione
A Multi-technique Approach to the Definitive Structure Elucidation of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The spirocyclic hydantoin scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active agents.[1][2] The introduction of a sulfur heteroatom, as in 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, creates a unique chemical entity with distinct physicochemical properties. Accurate and unambiguous structure determination is the bedrock of any drug discovery or development program. This guide provides a comprehensive, multi-technique workflow for the complete chemical structure elucidation of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione, moving from fundamental verification to absolute stereochemical confirmation. We detail the causality behind the selection of each analytical technique, provide actionable experimental protocols, and discuss the interpretation of the resulting data. This document is intended to serve as a practical guide for scientists engaged in the characterization of complex heterocyclic and spirocyclic molecules.
Introduction: The Structural Challenge
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione is a heterocyclic compound featuring a hydantoin ring fused to a tetrahydrothiophene ring through a spirocyclic carbon atom (C5). The core structure, C₆H₈N₂O₂S, has a molecular weight of 172.2 g/mol .[3] The key structural features include:
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A Hydantoin Ring: A five-membered ring containing two nitrogen atoms and two carbonyl groups. This moiety is known for its ability to participate in hydrogen bonding.[4]
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A Tetrahydrothiophene Ring: A five-membered saturated ring containing a sulfur atom.
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A Spirocyclic Center (C5): A quaternary carbon atom that is a member of both rings, imparting significant three-dimensional rigidity to the molecule.[5][6]
The primary challenge in elucidating this structure lies in unambiguously confirming the connectivity around the spirocyclic center and determining the precise three-dimensional arrangement of the atoms. While synthesis may suggest a target structure, definitive proof requires a synergistic application of modern analytical techniques.
The Elucidation Strategy: A Convergent Approach
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What is the molecular formula?
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How are the atoms connected?
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What is the definitive 3D structure?
Caption: Logical workflow for structure elucidation.
Elemental Composition by High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: Before investigating connectivity, it is essential to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its molecular formula.[7][8][9] This technique can differentiate between ions with very similar nominal masses, providing a high degree of confidence in the assigned formula.
Experimental Protocol: HRMS Analysis
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Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Quadrupole-Orbitrap or TOF instrument equipped with a Heated Electrospray Ionization (HESI) source.[10]
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Ionization Mode: Acquire data in positive ionization mode to observe the protonated molecule [M+H]⁺.
-
Acquisition Parameters:
-
Mass Range: m/z 50-500
-
Resolution: Set to 70,000 FWHM (at m/z 200) or higher.[10]
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a standard calibration mixture.
-
-
Data Analysis: Determine the accurate mass of the most abundant ion and use software to generate a list of possible elemental formulas within a narrow mass tolerance window (e.g., ± 5 ppm).
Expected Data & Interpretation The molecular formula of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione is C₆H₈N₂O₂S. The expected accurate mass for the protonated molecule can be calculated and compared to the experimental value.
| Parameter | Theoretical Value |
| Molecular Formula | C₆H₈N₂O₂S |
| Monoisotopic Mass | 172.03065 Da[11] |
| Adduct | [M+H]⁺ |
| Calculated m/z | 173.03793 |
A measured m/z value that matches this calculated value to within 5 ppm provides strong evidence for the proposed elemental composition.
Functional Group and Connectivity Analysis by Spectroscopy
With the molecular formula confirmed, the next step is to map the connectivity of the atoms using a combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.[12] For our target molecule, we expect to see characteristic absorptions for the N-H bonds and the carbonyl (C=O) groups of the hydantoin ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
Expected Data & Interpretation
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Hydantoin) | 3200 - 3400 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Hydantoin) | 1700 - 1780 | Stretching (often two distinct bands) |
| C-N | 1350 - 1450 | Stretching |
The presence of strong bands in the N-H and C=O regions would be consistent with the hydantoin moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[12][13] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to piece together the full connectivity, especially to resolve the complex environment around the spiro center.[13][14]
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The use of DMSO-d₆ is often advantageous for hydantoins as it helps in observing the exchangeable N-H protons.[14]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C{¹H} NMR: Standard proton-decoupled carbon spectrum.
-
COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting fragments and identifying quaternary carbons.
-
Data Interpretation: A Step-by-Step Walkthrough
The structure of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione implies a specific set of expected NMR signals.
Predicted Chemical Structure and Numbering:
Caption: Numbering scheme for NMR analysis.
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¹H NMR: We expect to see signals for the two N-H protons (likely broad singlets) and three sets of methylene (-CH₂-) protons at C6, C8, and C9. Due to the rigid spirocyclic structure, the protons on each methylene group may be diastereotopic, meaning they could appear as distinct signals with coupling to each other (geminal coupling) and to adjacent protons.
-
¹³C NMR: We predict six distinct carbon signals: two carbonyl carbons (C2, C4) in the downfield region (~170-180 ppm), one quaternary spiro carbon (C5), and three methylene carbons (C6, C8, C9) in the aliphatic region.
-
COSY: This experiment will confirm the ¹H-¹H coupling networks. We would expect to see correlations between the protons on C8 and C9, and potentially between C6 and its neighbors if there were any.
-
HSQC: This will definitively link each proton signal to its corresponding carbon signal, e.g., mapping the C6 protons to the C6 carbon.
-
HMBC: This is the key experiment for confirming the overall structure. Critical correlations would include:
-
Correlations from the C6 protons to the spiro carbon (C5).
-
Correlations from the C9 protons to the spiro carbon (C5).
-
Correlations from the methylene protons to the carbonyl carbons (C2 and C4) are unlikely but if observed would provide further confirmation.
-
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| N1-H , N3-H | 8.0 - 11.0 (broad) | - | To C2, C4, C5 |
| C2 , C4 | - | 170 - 180 | From N-H protons |
| C5 | - | 60 - 80 (Quaternary) | From H6, H9 |
| C6 -H₂ | 2.5 - 3.5 | 30 - 45 | To C5, C9, S7 (via 2/3 bonds) |
| C8 -H₂ | 2.5 - 3.5 | 30 - 45 | To C9, S7 |
| C9 -H₂ | 2.0 - 3.0 | 25 - 40 | To C5, C6, C8 |
Definitive 3D Structure by X-ray Crystallography
Trustworthiness & Rationale: While NMR and MS can build a strong case for the 2D structure, they cannot definitively prove the three-dimensional arrangement of atoms in space. Single-crystal X-ray crystallography is the gold standard for molecular structure determination.[1][14][15][16] It provides precise bond lengths, bond angles, and conformational details, leaving no ambiguity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.
-
Method: Slow evaporation is a common technique. Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation.
-
Conditions: Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Collect diffraction data over a range of angles, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or other algorithms to obtain an initial model of the electron density.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Data Interpretation The final output is a crystallographic information file (CIF) and often a visual representation like an ORTEP (Oak Ridge Thermal Ellipsoid Plot). This plot will clearly show the connectivity and the 3D structure of the molecule, confirming the spirocyclic nature and the conformations of both the hydantoin and tetrahydrothiophene rings. The analysis will provide definitive proof of the structure, validating all the hypotheses drawn from spectroscopic and spectrometric data.
Conclusion
The definitive structural elucidation of 7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione is achieved through a logical and synergistic application of modern analytical techniques. High-Resolution Mass Spectrometry confirms the elemental formula, providing a foundation of certainty. A combination of IR and a full suite of 1D/2D NMR experiments meticulously maps the atomic connectivity, establishing the carbon-hydrogen framework and the placement of heteroatoms. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. This rigorous, multi-technique approach ensures the highest level of scientific integrity and is an essential blueprint for the characterization of novel chemical entities in a research and development setting.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of Spiro-diketones using NMR and IR Techniques.
- Fülöp, F., Pihlaja, K., Mattinen, J., & Bernáth, G. (1987). Synthesis and structural study of N-substituted nortropane spirohydantoins. Journal of Organic Chemistry, 52(17), 3821–3825.
-
ResearchGate. (n.d.). Synthesis and X-ray crystal structure study of the hydroxyurea and hydantoin derivatives of L-valine. Retrieved from [Link]
- Haruyama, H., Takayama, T., Kinoshita, T., Nakagawa, M., & Hata, T. (1991). Structural elucidation and solution conformation of the novel herbicide hydantocidin. Journal of the Chemical Society, Perkin Transactions 1, (7), 1637-1640.
- Cambridge University Press. (2022). X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin.
-
ResearchGate. (n.d.). X-ray structure of hydantoin 4 (S enantiomer shown). Retrieved from [Link]
- Mavrova, A. Ts., Wesselinova, D., Tsenov, Y. A., & Denkova, P. (2005). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Collection of Czechoslovak Chemical Communications, 70(9), 1473-1482.
-
El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 7(1), 12345. Available from: [Link]
-
Fattorusso, C., Persico, M., Taglialatela-Scafati, O., et al. (2005). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 43(10), 805-810. Available from: [Link]
- PubMed. (n.d.). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation].
- ProQuest. (n.d.). SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS.
-
ResearchGate. (n.d.). (PDF) Hydantoin and hydrogen-bonding patterns in hydantoin derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Spirorocyclic compound NMR challenge. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). ¹H NMR spectrum of the spiro compound 18. Retrieved from [Link]
-
MDPI. (2023). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Molecules, 28(1), 345. Available from: [Link]
-
ResearchGate. (n.d.). New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. Retrieved from [Link]
-
MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 28(1), 345. Available from: [Link]
-
AZoLifeSciences. (2023, May 18). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione (C6H8N2O2S). Retrieved from [Link]
-
MDPI. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2785. Available from: [Link]
-
PubChem. (n.d.). 2,7-Diazaspiro[4.4]nonane-1,3-dione. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione. Retrieved from [Link]
-
PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1,7-Diazaspiro[4.4]nonan-2-one. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-THIA-1,3-DIAZASPIRO[4.4]NONANE-2,4-DIONE | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural elucidation and solution conformation of the novel herbicide hydantocidin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. measurlabs.com [measurlabs.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. PubChemLite - 7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione (C6H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structural study of N-substituted nortropane spirohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin | Powder Diffraction | Cambridge Core [cambridge.org]
- 16. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
